molecular formula C11H16BrClN2O B2478425 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride CAS No. 1417794-30-9

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

Cat. No. B2478425
CAS RN: 1417794-30-9
M. Wt: 307.62
InChI Key: AEILPQOBIDPBEF-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride, also known as 5-BPPM, is an organobromine compound that has been widely used in scientific research due to its unique properties. 5-BPPM is a versatile compound that has been used for a variety of applications, including the synthesis of other compounds, as well as in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in various synthesis processes. For instance, it was used in the synthesis of acyclic pyridine C-nucleosides, although no marked biological activity was found in these compounds (Hemel et al., 1994).

Rearrangement in Isoxazoles

5-Bromo-2-(piperidin-3-ylmethoxy)pyridine hydrochloride was also involved in the study of rearrangements of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones, suggesting a keten intermediate formation (Good et al., 1972).

Vasodilation Properties

This compound played a role in the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties, demonstrating considerable vasodilation potency in some synthesized compounds (Girgis et al., 2008).

Antiviral and Antimicrobial Activities

A derivative, 5-Bromo-2-(trifluoromethyl)pyridine, showed significant antimicrobial activities and was used in density functional theory studies (Vural & Kara, 2017).

Enantiomer Synthesis and Antitumor Activity

The synthesis and crystal structure of enantiomers of a closely related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, revealed significant antitumor activity (Zhou et al., 2015).

Hydrothermal Synthesis and Chiral Self-Assembly

This compound was utilized in the hydrothermal in situ ligand synthesis and chiral self-assembly with Pr(III), leading to the production of a new chiral compound (Lin et al., 2011).

Suzuki Cross-Coupling Reaction

This compound was used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, showing potential as chiral dopants for liquid crystals and exhibiting biological activities (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O.ClH/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9;/h3-4,7,9,13H,1-2,5-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILPQOBIDPBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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